

# Measuring DNA-PK Kinase Activity In Vitro: Application Notes and Protocols

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Compound of Interest		
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### Introduction

The DNA-dependent protein kinase (DNA-PK) is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks (DSBs) in human cells.[1] DNA-PK is a serine/threonine protein kinase composed of a large catalytic subunit (DNA-PKcs) and the Ku70/80 heterodimer.[1] Its central role in DNA repair has made it a key target for cancer therapy, as its inhibition can sensitize tumor cells to radiation and chemotherapy. Accurate and reliable measurement of DNA-PK kinase activity in vitro is therefore essential for basic research and for the discovery and characterization of novel inhibitors.

This document provides detailed application notes and protocols for three common in vitro methods to measure DNA-PK kinase activity: a luminescence-based assay, a fluorescence-based assay, and a traditional radiometric assay.

## Signaling Pathway of DNA-PK Activation

DNA-PK is activated by the presence of DNA double-strand breaks. The Ku70/80 heterodimer first binds to the broken DNA ends, which then recruits and activates the DNA-PKcs catalytic subunit.[2] This activation leads to the phosphorylation of various downstream substrates, including itself (autophosphorylation), to initiate the DNA repair cascade.[3][4]





Figure 1: DNA-PK Activation and Signaling Pathway.

## **Application Notes: Assay Methodologies**

Several in vitro methods are available to quantify DNA-PK activity, each with its own advantages and disadvantages. The choice of assay often depends on the specific application, such as high-throughput screening of inhibitors or detailed kinetic studies.

## Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

Principle: This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. The assay is performed in two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal that is directly proportional to the ADP concentration and, therefore, the kinase activity.[5][6]

#### Advantages:

- High sensitivity and broad dynamic range.[5]
- Homogeneous "add-and-read" format, making it suitable for high-throughput screening (HTS).[7]



Non-radioactive, which simplifies handling and disposal.

#### Disadvantages:

- Indirect measurement of phosphorylation.
- Potential for interference from compounds that affect the luciferase enzyme.

## Fluorescence-Based Kinase Assay (e.g., TR-FRET)

Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays measure the phosphorylation of a substrate peptide by DNA-PK.[8][9] In a common format, a fluorescein-labeled substrate peptide and a terbium-labeled anti-phospho-substrate antibody are used. When the peptide is phosphorylated by DNA-PK, the antibody binds to it, bringing the terbium donor and fluorescein acceptor into close proximity. Excitation of the terbium donor results in energy transfer to the fluorescein acceptor, which then emits a signal at a specific wavelength.[10] The TR-FRET signal is proportional to the amount of phosphorylated substrate.

#### Advantages:

- Homogeneous, no-wash format suitable for HTS.[11]
- Ratiometric detection (measuring the ratio of acceptor to donor emission) reduces well-towell variability and interference from colored compounds.
- High sensitivity and robustness.

#### Disadvantages:

- Requires specific antibodies and labeled substrates.
- Potential for interference from fluorescent compounds.

## Radiometric Kinase Assay (e.g., [γ-³²P]ATP Filter Binding Assay)



Principle: This is a traditional and direct method for measuring kinase activity. The assay involves incubating the kinase with a substrate (typically a peptide) and  $[\gamma^{-32}P]ATP$ . The radiolabeled terminal phosphate from ATP is transferred to the substrate. The reaction mixture is then spotted onto a phosphocellulose paper (e.g., P81) that binds the phosphorylated substrate, while the unreacted  $[\gamma^{-32}P]ATP$  is washed away.[12][13] The amount of radioactivity incorporated into the substrate is then quantified using a scintillation counter or a phosphorimager and is directly proportional to the kinase activity.[12]

#### Advantages:

- Direct and highly sensitive measurement of phosphate transfer.[13]
- Considered the "gold standard" for kinase assays due to its reliability and low background.
   [13]
- Versatile and can be used with a wide range of substrates.

#### Disadvantages:

- Requires handling of radioactive materials, with associated safety and disposal concerns.
- More labor-intensive and not easily adaptable to high-throughput screening.

### **Data Presentation: Quantitative Data Summary**

The following tables summarize key quantitative data for in vitro DNA-PK kinase assays, including kinetic constants and IC50 values for common inhibitors.

Table 1: Kinetic Constants for DNA-PK

Parameter	Substrate	Value	Assay Method	Reference
Km,app (ATP)	ATP	18 μΜ	Radiometric	[14]
Km (peptide)	DNA-PK Peptide Substrate	760 μΜ	Not specified	[15]

Table 2: In Vitro IC50 Values of Common DNA-PK Inhibitors



Inhibitor	IC50 (nM)	Assay Method	Reference
NU7441	14	Not specified	[16]
AZD7648	0.6	Biochemical assay	[16][17]
M3814 (Nedisertib)	<3	Not specified	[17]
M3814 (Nedisertib)	46	Not specified	[18]
Wortmannin	16-120	Not specified	[19]
KU-0060648	8.6	Not specified	[16][17]
CC-115	13	Not specified	[17]
NU7026	230	Not specified	[17]
PIK-75	2	Not specified	[17]
Compound 401	280	Not specified	[16][17]
LTURM34	34	Not specified	[16][17]
BAY-8400	81	Not specified	[17]
ZL-2201	1	Not specified	[17]
AMA-37	270	Not specified	[17]
VX-984	Potent inhibitor	Not specified	[17]

## **Experimental Protocols**

Protocol 1: Luminescence-Based DNA-PK Kinase Assay (ADP-Glo™)



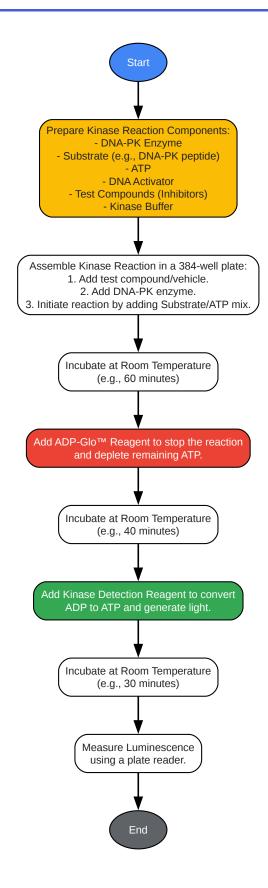


Figure 2: ADP-Glo™ Kinase Assay Workflow.



#### Materials:

- DNA-PK Kinase Enzyme System (e.g., Promega, includes DNA-PK, DNA-PK peptide substrate, reaction buffer, and DNA activation buffer)[20]
- ADP-Glo™ Kinase Assay Kit (Promega)[5]
- ATP
- Test compounds (inhibitors)
- 384-well white assay plates
- Multichannel pipettes
- Plate reader with luminescence detection capabilities

#### Procedure:

- Reagent Preparation:
  - Thaw all reagents and keep them on ice.
  - Prepare the kinase reaction buffer as recommended by the manufacturer.
  - Prepare serial dilutions of the test compounds in the kinase reaction buffer.
  - Prepare a solution of DNA-PK enzyme in kinase reaction buffer.
  - Prepare a solution of the DNA-PK peptide substrate and ATP in the kinase reaction buffer.
     Include the DNA activator in this mix.[20]
- Kinase Reaction:
  - Add 1 μL of the test compound or vehicle (e.g., DMSO) to the wells of a 384-well plate.
  - $\circ$  Add 2  $\mu L$  of the diluted DNA-PK enzyme to each well.



- $\circ$  Initiate the reaction by adding 2  $\mu L$  of the substrate/ATP/DNA activator mixture to each well.[21]
- Mix the plate gently and incubate at room temperature for 60 minutes.
- · ATP Depletion:
  - Add 5 µL of ADP-Glo<sup>™</sup> Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[22]
  - Mix the plate and incubate at room temperature for 40 minutes.
- Signal Generation and Detection:
  - $\circ$  Add 10  $\mu$ L of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[22]
  - Mix the plate and incubate at room temperature for 30-60 minutes.
  - Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus the DNA-PK activity.

## Protocol 2: Fluorescence-Based DNA-PK Kinase Assay (TR-FRET)



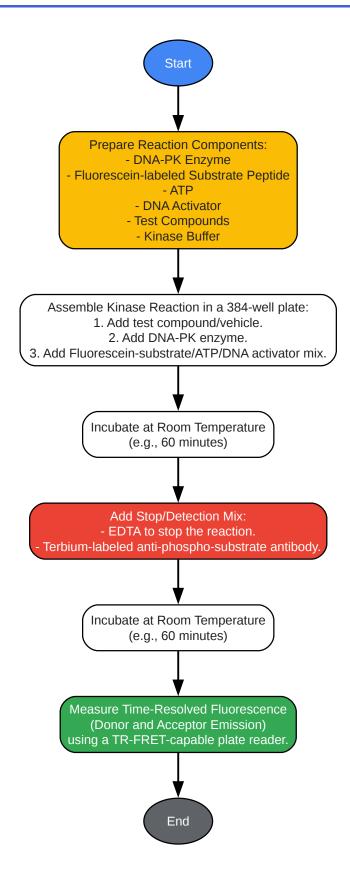


Figure 3: TR-FRET Kinase Assay Workflow.



#### Materials:

- DNA-PK Enzyme (e.g., Promega)
- Fluorescein-labeled DNA-PK substrate peptide (e.g., p53-derived)
- Terbium-labeled anti-phospho-p53 (pSer15) antibody (e.g., Thermo Fisher Scientific)[23]
- ATP
- DNA Activator (e.g., sheared calf thymus DNA)[24]
- · Test compounds
- Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl<sub>2</sub>, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)[14]
- TR-FRET dilution buffer
- EDTA
- 384-well black, low-volume assay plates
- Plate reader with TR-FRET capabilities

#### Procedure:

- Reagent Preparation:
  - Prepare the kinase reaction buffer.
  - Prepare serial dilutions of test compounds.
  - Prepare a working solution of DNA-PK enzyme.
  - Prepare a 2X substrate/ATP/DNA activator solution in kinase buffer.
- Kinase Reaction:



- In a 384-well plate, add 2.5 μL of 4X test compound.
- Add 5 μL of 2X DNA-PK enzyme.
- Add 2.5 μL of 4X substrate/ATP/DNA activator mix.
- Mix and incubate for 60 minutes at room temperature.[14]

#### · Detection:

- Prepare a 2X stop/detection solution containing EDTA and the terbium-labeled antibody in TR-FRET dilution buffer.
- $\circ$  Add 10  $\mu$ L of the stop/detection solution to each well. The final concentration of EDTA is typically 10 mM, and the antibody concentration is around 2 nM.[14]
- Mix and incubate for at least 60 minutes at room temperature.[14]

#### · Measurement:

- Read the plate on a TR-FRET-enabled plate reader, measuring the emission at both the donor (terbium) and acceptor (fluorescein) wavelengths.
- Calculate the TR-FRET ratio (acceptor emission / donor emission). The ratio is proportional to the level of substrate phosphorylation.

### **Protocol 3: Radiometric DNA-PK Kinase Assay**



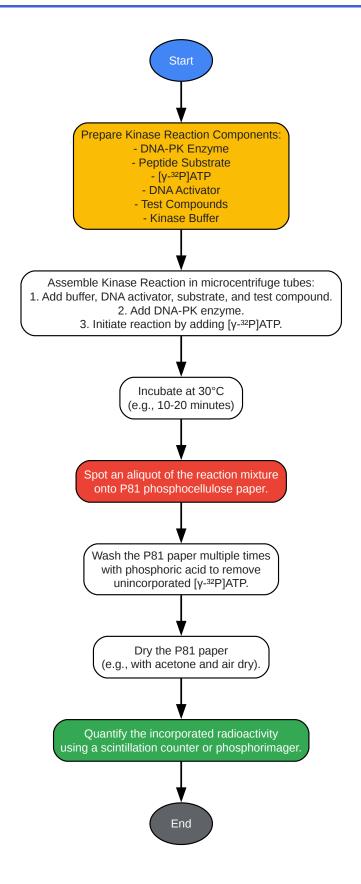


Figure 4: Radiometric Kinase Assay Workflow.



#### Materials:

- DNA-PK Enzyme
- Peptide substrate (e.g., p53-derived)
- [y-32P]ATP
- DNA Activator
- Test compounds
- Kinase reaction buffer
- P81 phosphocellulose paper
- 0.5% Phosphoric acid
- Acetone
- Scintillation vials and scintillation fluid (for scintillation counting) or phosphorimager screens
- Scintillation counter or phosphorimager

#### Procedure:

- Kinase Reaction:
  - Prepare a master mix containing the kinase reaction buffer, DNA activator, and peptide substrate.
  - Aliquot the master mix into microcentrifuge tubes.
  - Add the test compound or vehicle to each tube.
  - Add the DNA-PK enzyme and pre-incubate for a few minutes at 30°C.
  - Initiate the reaction by adding [y-32P]ATP.



- o Incubate the reaction at 30°C for 10-20 minutes.
- Stopping the Reaction and Substrate Capture:
  - Spot a defined volume (e.g., 20 μL) of each reaction mixture onto a labeled square of P81 phosphocellulose paper.[25]
- Washing:
  - Immediately place the P81 paper squares into a beaker containing a large volume of 0.5% phosphoric acid.[12]
  - Wash the papers three to four times with fresh phosphoric acid for 5-10 minutes each wash to remove the unreacted [y-32P]ATP.[12]
  - Perform a final wash with acetone to aid in drying.[12]
- Quantification:
  - Allow the P81 papers to air dry completely.
  - Place each paper square into a scintillation vial, add scintillation fluid, and count the
    radioactivity using a scintillation counter. Alternatively, expose the dried paper to a
    phosphorimager screen and quantify the signal. The amount of incorporated radioactivity
    is a direct measure of DNA-PK activity.

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